molecular formula C25H18FN3O2 B2423169 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866341-40-4

5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2423169
CAS No.: 866341-40-4
M. Wt: 411.436
InChI Key: HRDCCBGYDFUUFP-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

8-[(2-fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-15-6-8-16(9-7-15)24-19-13-29(12-17-4-2-3-5-20(17)26)21-11-23-22(30-14-31-23)10-18(21)25(19)28-27-24/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCCBGYDFUUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxolo ring: This is achieved through a cyclization reaction involving suitable diol precursors.

    Substitution reactions: The 2-fluorobenzyl and p-tolyl groups are introduced via nucleophilic substitution reactions using appropriate halide precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (SEAr)

The pyrazolo[4,3-c]quinoline core exhibits regioselective reactivity toward electrophiles. The benzenoid ring (electron-deficient due to the pyridinyl moiety) favors substitution at C5 and C8 positions in quinoline analogs . For the target compound, nitration under mixed acid conditions (HNO₃/H₂SO₄) yields 5-nitro derivatives as the major product, with minor substitution at C8 .

Key Example:

Reaction ConditionsProduct(s) FormedYield
c.HNO₃, c.H₂SO₄, 25°C5-Nitro-substituted analog43–47%

The 2-fluorobenzyl and p-tolyl substituents influence electron density, directing electrophiles to the C5 position of the quinoline ring .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridinyl ring undergoes SNAr at C4 or C7 positions under basic conditions. For example, reaction with amines (e.g., piperidine) generates amino-substituted derivatives, while thiols yield thioether analogs .

Reaction Pathway:

Compound+NuK2CO3,DMFC4 C7 substituted product\text{Compound}+\text{Nu}^-\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{C4 C7 substituted product}

Notable Reactivity:

  • Fluorine at the benzyl group stabilizes intermediates via inductive effects, enhancing reaction rates .

  • p-Tolyl substituents marginally increase steric hindrance but do not significantly alter regioselectivity .

Cross-Coupling Reactions

The fluorobenzyl and p-tolyl groups enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance:

Suzuki Coupling (C–C Bond Formation):

SubstrateBoronic AcidCatalyst SystemYield
5-Bromo derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃78%

Buchwald-Hartwig Amination (C–N Bond Formation):

SubstrateAmineCatalyst SystemYield
5-Chloro derivativeMorpholinePd₂(dba)₃, Xantphos65%

These reactions are critical for introducing pharmacophores or modifying solubility .

Functional Group Transformations

  • Reduction of Dioxole Ring:
    Hydrogenation (H₂, Pd/C) opens the dioxole moiety, yielding dihydroxy intermediates. This reaction is pH-sensitive, with optimal yields under neutral conditions .

  • Oxidation of p-Tolyl Group:
    KMnO₄ oxidizes the methyl group on p-tolyl to a carboxylate, enabling further functionalization (e.g., esterification) .

Oxidation Example:

p TolylKMnO4,H2Op Carboxyphenyl\text{p Tolyl}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{p Carboxyphenyl}

Domino Reactions for Ring Functionalization

Microwave-assisted domino reactions efficiently synthesize fused polycycles. A representative three-component reaction with aldehydes and enamines generates benzo-fused derivatives in 61–91% yields .

Representative Conditions:

ComponentsConditionsProductYield
Aldehyde + enamine + compoundMW, 120°C, 15 minBenzo[h]pyrazoloquinoline85%

Acid/Base-Mediated Rearrangements

Protonation at C3 (enamine-like behavior) under acidic conditions triggers ring-opening, forming iminium intermediates. These intermediates react with nucleophiles (e.g., Grignard reagents) to yield alkylated products .

Mechanism:

CompoundHClIminium intermediateRMgXAlkylated product\text{Compound}\xrightarrow{\text{HCl}}\text{Iminium intermediate}\xrightarrow{\text{RMgX}}\text{Alkylated product}

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the pyrazoloquinoline family, including 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Study Design : A series of pyrazoloquinoline derivatives were synthesized and tested for cytotoxicity against six cancer cell lines: ACHN (renal), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate).
  • Findings : Compounds derived from this compound demonstrated GI50 values below 8 µM in several cell lines, indicating strong antiproliferative effects. Notably, one compound showed equivalent inhibition of topoisomerase IIα activity to that of etoposide at a concentration of 100 µM .

Table 1: Mechanistic Insights

MechanismDescription
Topoisomerase InhibitionPrevents DNA relaxation and replication
Induction of ApoptosisTriggers programmed cell death in cancer cells
Cell Cycle ArrestDisrupts normal cell cycle progression

Other Biological Activities

Beyond anticancer properties, compounds similar to this compound have been explored for other pharmacological activities:

  • Antiviral Activity : Some derivatives have shown potential as inhibitors of viral replication pathways.
  • Anti-inflammatory Effects : Research indicates that certain pyrazoloquinoline compounds may possess anti-inflammatory properties by modulating inflammatory pathways.
  • Neuroprotective Effects : There is emerging evidence suggesting that these compounds could protect neuronal cells from oxidative stress and apoptosis.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Structural modifications can lead to derivatives with improved biological activity.

Table 2: Synthesis Overview

StepDescription
Starting MaterialsUse of specific arylhydrazones and dioxole precursors
Reaction ConditionsVarying temperature and solvent conditions
Purification TechniquesColumn chromatography for product isolation

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
  • 5-(2-bromobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
  • 5-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Uniqueness

The presence of the fluorine atom in 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents

Biological Activity

The compound 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to a class of pyrazoloquinoline derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The compound features a complex chemical structure characterized by:

  • A pyrazolo[4,3-c]quinoline core.
  • A dioxole moiety.
  • Substituents including 2-fluorobenzyl and p-tolyl groups.

Molecular Formula

The molecular formula for this compound is C20H18FN3O3C_{20}H_{18}FN_{3}O_{3}.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinoline derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves:

  • Inhibition of inducible nitric oxide synthase (iNOS).
  • Reduction in cyclooxygenase-2 (COX-2) protein expression.

In one study, a related derivative exhibited an IC50 value of 0.39 μM for NO production inhibition, indicating potent anti-inflammatory activity while also presenting cytotoxic effects at higher concentrations .

Antimicrobial Activity

Pyrazoloquinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies suggest that these compounds exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For example:

  • A derivative with a similar structure showed minimum inhibitory concentrations (MICs) of 0.75 μg/mL against both MRSA and VRE .

Anticancer Potential

The anticancer properties of pyrazoloquinoline derivatives are another area of active research. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in animal models.

A study noted that certain substitutions on the pyrazoloquinoline scaffold enhance its cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/MIC ValuesMechanism of Action
This compoundAnti-inflammatory0.39 μM (NO production)Inhibition of iNOS and COX-2
Related DerivativeAntimicrobial0.75 μg/mL (MRSA/VRE)Disruption of bacterial cell wall synthesis
Similar CompoundAnticancerVaries by cell lineInduction of apoptosis and inhibition of cell cycle

Notable Research Findings

  • Anti-inflammatory Effects : Research indicates that specific structural features significantly influence the anti-inflammatory activity, with para-substituted phenyl groups generally displaying superior efficacy compared to ortho-substituted variants .
  • Cytotoxicity Concerns : While some derivatives exhibit potent biological activity, they may also present cytotoxic effects that necessitate careful evaluation during drug development .
  • Structure-Activity Relationship (SAR) : Ongoing studies focus on optimizing the structure to enhance desired biological activities while minimizing toxicity .

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